2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide
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Overview
Description
The compound “2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Chemical Reactions Analysis
The chemical reactions that “this compound” might undergo would depend on its molecular structure and the conditions under which it’s subjected .Scientific Research Applications
Chemical Synthesis and Derivative Formation
The compound 2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide, due to its complex structure, finds its applications primarily in the field of chemical synthesis and derivative formation. Research has explored its use in synthesizing various derivatives and analogs, particularly focusing on its reactivity and potential in forming new chemical entities with significant properties.
For instance, research by Yi et al. (2005) delved into synthesizing 4-chloro-5-hydroxy-1H-benzo[g]indoles through reactions involving similar complex naphthalene derivatives. This study highlights the potential of such compounds in forming heterocyclic compounds that could have further applications in medicinal chemistry and materials science (H. Yi, H. Cho, & K. Lee, 2005).
Antineoplastic and Antimonoamineoxidase Properties
Compounds structurally related to this compound have been investigated for their biological activities, including antineoplastic and antimonoamineoxidase properties. For example, Markosyan et al. (2010) synthesized derivatives of dihydronaphthalene and evaluated their antineoplastic and antimonoamineoxidase effects, indicating potential therapeutic applications (A. Markosyan et al., 2010).
Pharmacological Characterization and PET Radiotracer Development
In the realm of pharmacology, derivatives resembling the structure of this compound have been characterized for their binding affinities to receptors, which is crucial for developing diagnostic tools such as PET radiotracers. Abate et al. (2011) worked on arylamides hybrids of high-affinity σ2 receptor ligands to develop PET radiotracers, indicating the utility of such compounds in diagnostic imaging and tumor diagnosis (C. Abate et al., 2011).
Novel Antidepressant Development
The structural complexity of this compound and its derivatives offers a platform for developing novel pharmacological agents. For instance, Meyer et al. (1995) synthesized A-80426, combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity, showcasing the potential of such compounds in treating depression (M. Meyer et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-24-14-8-9-16-13(11-14)5-4-10-19(16,23)12-21-18(22)15-6-2-3-7-17(15)20/h2-3,6-9,11,23H,4-5,10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYLKRNMKAKCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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